molecular formula C8H11N3O B13558875 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B13558875
M. Wt: 165.19 g/mol
InChI Key: DZBDNHOLSUKVCE-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be achieved through several methods. One common approach involves the condensation of ketones and amidines under oxidative conditions. For example, Xie et al. reported a one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen gas, and various catalysts to facilitate the reactions. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield diketone derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide apart from other similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C8H11N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h4-5H,1-3H2,(H2,9,12)(H,10,11)

InChI Key

DZBDNHOLSUKVCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)N)NC=N2

Origin of Product

United States

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